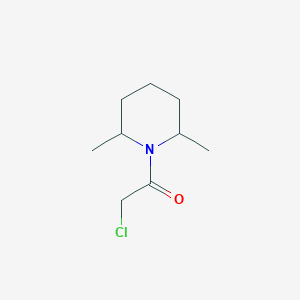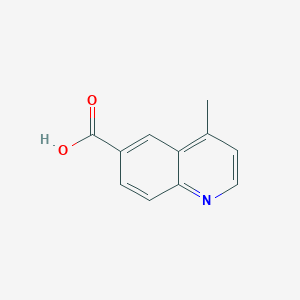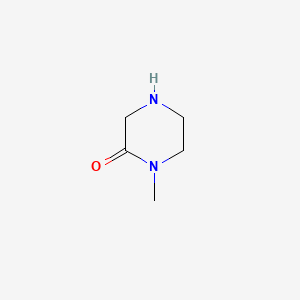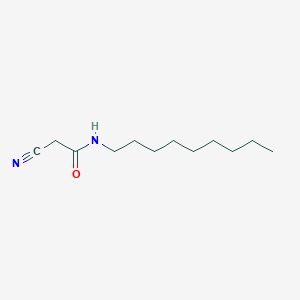
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" is not directly studied in the provided papers. However, the papers do discuss related compounds and their synthesis, structural analysis, and chemical properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of related chlorinated compounds and their structural characterization is a recurring theme in these studies .
Synthesis Analysis
The synthesis of chlorinated organic compounds is well-documented in the provided literature. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone involves chlorination using POCl3 reagent . Similarly, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is synthesized via nucleophilic substitution, which is a common method that could potentially be applied to the synthesis of "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" . These methods suggest that chlorination and nucleophilic substitution are viable pathways for synthesizing chlorinated ethanones.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is often determined using techniques such as X-ray diffraction, FTIR, and NMR spectral analysis . For instance, the crystal structure of a novel chlorinated quinoline derivative was elucidated using these methods . The structural analysis of these compounds can provide insights into the possible molecular structure of "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone," which may also be characterized by similar techniques.
Chemical Reactions Analysis
The chemical reactivity of chlorinated compounds can be inferred from the studies provided. For example, the condensation reactions of chlorinated ethanones with various nucleophiles lead to the formation of heterocyclic compounds . This suggests that "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" could also undergo similar reactions, potentially leading to a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are often influenced by their molecular structure. The papers discuss the use of DFT computations to investigate properties such as atomic charges, MEP, HOMO-LUMO, and thermodynamic properties . These computational methods could be applied to "2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" to predict its physical and chemical properties. Additionally, the phase transitions and vibrational characteristics of related compounds provide insights into the physical properties that could be expected for the compound .
Applications De Recherche Scientifique
Synthesis and Characterization
2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been utilized in the synthesis of novel compounds with potential biological activities, including antimicrobial properties. The chemical affinity matrix-based identification method pinpointed prohibitin as a binding protein to anti-resorptive sulfonyl amidine compounds, showcasing its utility in biochemical research and drug discovery processes (Chang et al., 2011).
Molecular Orbital Calculations and Thermal Properties
The compound's characteristics have been extensively studied using Density Functional Theory (DFT), revealing insights into its molecular structure, chemical reactivity, and thermal properties. Such investigations provide foundational knowledge for the development of new materials and pharmaceuticals (Arasu et al., 2019).
Biocatalysis for Chiral Synthesis
In the field of biocatalysis, this compound has been used as a substrate for the enantioselective synthesis of chiral intermediates, demonstrating the potential of microbial transformations in producing high-value chiral molecules. Such processes are critical for the pharmaceutical industry, especially in the synthesis of antifungal agents (Miao et al., 2019).
Development of Antimicrobial Agents
Derivatives of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone have shown promising antimicrobial activities. Through chemical modifications, researchers have synthesized compounds that exhibit significant antibacterial and antifungal properties. This highlights the compound's role in the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Fuloria et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7-4-3-5-8(2)11(7)9(12)6-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKATUXKHCBMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403550 |
Source


|
| Record name | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33681-23-1 |
Source


|
| Record name | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)



![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)






![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

